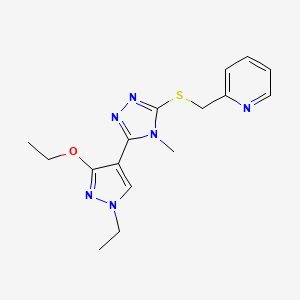

2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a heterocyclic organic compound notable for its structure, which includes both pyrazole and triazole rings. This structure is significant due to the distinct physicochemical properties conferred by these rings, such as enhanced stability and potential bioactivity. Compounds with such structures often find applications in medicinal chemistry as potential pharmacophores or in agriculture as active ingredients in pesticides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves a multi-step process:

Preparation of the Pyrazole Ring: : Start with the ethylation of hydrazine derivatives to form the 1-ethyl-3-ethoxy-1H-pyrazole.

Formation of the Triazole Ring: : React the pyrazole derivative with an appropriate thio reagent to introduce the 4-methyl-1,2,4-triazole moiety.

Coupling with Pyridine: : The final step involves a thiomethylation reaction with a pyridine derivative to complete the synthesis.

Industrial Production Methods: : Industrial-scale production often employs catalytic processes to improve yield and reduce reaction times. The choice of solvent, temperature control, and purification methods are crucial for maintaining the quality and consistency of the final product. Typical industrial reactors would be used to facilitate the reactions under controlled conditions to optimize the throughput.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: : Hydrogenation of the triazole or pyrazole rings can be achieved under catalytic conditions.

Common Reagents and Conditions

Oxidation: : Typically performed using peroxides or oxone under mild conditions.

Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: : Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Hydrogenated pyrazole or triazole derivatives.

Substitution: : Varied functionalized derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: : Used as ligands or intermediates in catalytic reactions due to its complex heterocyclic structure.

Biology

Pharmacology: : Investigated for potential as a lead compound in drug discovery, particularly for anti-inflammatory or antimicrobial properties.

Medicine

Therapeutics: : Potential for developing new drugs targeting specific enzymes or receptors due to the presence of the triazole moiety.

Industry

Agriculture: : Explored as an active ingredient in pesticides due to its potential bioactivity against pests and pathogens.

Mecanismo De Acción

The compound is believed to interact with biological targets via its triazole and pyrazole rings, which can form hydrogen bonds, coordinate with metal ions, or engage in pi-stacking interactions. These interactions enable the compound to modulate the activity of enzymes or receptors in biological systems.

Molecular Targets and Pathways: : Typically, such compounds target enzymes like kinases or phosphatases, or receptor proteins, influencing signaling pathways related to inflammation, cell proliferation, or microbial viability.

Comparación Con Compuestos Similares

Comparison with Other Compounds

Similar Compounds: : Other heterocyclic compounds such as 1,2,4-triazole and pyrazole derivatives .

Uniqueness: : The combination of both pyrazole and triazole rings in a single molecule provides a unique scaffold that enhances its chemical and biological properties compared to compounds with only one of these rings.

List of Similar Compounds

1,2,4-Triazole

3-Ethyl-4-methyl-1,2,4-triazole

1-Ethyl-3-ethoxy-1H-pyrazole

This article provides a thorough exploration of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine , detailing its preparation, reactions, applications, mechanism of action, and comparisons with similar compounds.

Actividad Biológica

The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule that has garnered interest in various biological applications due to its unique structural features. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H20N6OS, and it has a molecular weight of approximately 336.33 g/mol. The structure consists of a pyridine ring linked to a triazole moiety through a thioether group, which is further substituted with an ethoxyethyl pyrazole.

Biological Activity

Pharmacological Properties:

-

Antimicrobial Activity:

- Studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties against various bacterial strains. The presence of the triazole and pyrazole rings is believed to enhance their interaction with microbial enzymes, disrupting cell wall synthesis.

-

Antitumor Effects:

- Research has shown that derivatives containing the triazole moiety can inhibit tumor growth in vitro and in vivo. For instance, compounds with similar scaffolds have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.

-

Anti-inflammatory Activity:

- The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

-

Enzyme Inhibition:

- The thioether group may play a crucial role in enzyme inhibition by forming covalent bonds with active site residues, thereby blocking substrate access.

-

Receptor Modulation:

- The compound could interact with various receptors involved in cell signaling, leading to altered cellular responses. This is particularly relevant in the context of cancer treatment where receptor tyrosine kinases are often targeted.

-

Genetic Regulation:

- Some studies suggest that similar compounds can influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Case Study 1: Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and evaluated their cytotoxicity against human cancer cell lines. One derivative exhibited an IC50 value of 12 µM against breast cancer cells, demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A comparative study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₆OS |

| Molecular Weight | 336.33 g/mol |

| Antimicrobial MIC | 8 µg/mL (against S. aureus) |

| Antitumor IC50 | 12 µM (against breast cancer cells) |

Propiedades

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6OS/c1-4-22-10-13(15(20-22)23-5-2)14-18-19-16(21(14)3)24-11-12-8-6-7-9-17-12/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCOKQBMKXISBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.